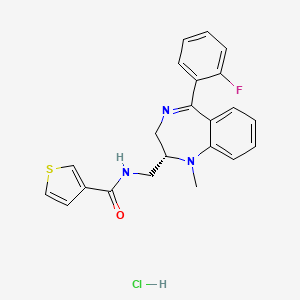

Tifluadom hydrochloride (R)-

Description

Overview of Tifluadom (B1683160) Hydrochloride (R-) as a Chemical Entity in Academic Research

Tifluadom, with the chemical formula C22H20FN3OS, is a benzodiazepine (B76468) derivative. wikipedia.org It serves as a significant tool in academic research, primarily for investigating its interactions with various receptors. The racemic mixture of tifluadom consists of two enantiomers. guidetomalariapharmacology.orgguidetopharmacology.org Research often focuses on the distinct properties of these individual stereoisomers. nih.govnih.gov

Chemical and Physical Properties of Tifluadom

| Property | Value |

|---|---|

| Molecular Formula | C22H20FN3OS |

| Molar Mass | 393.48 g·mol−1 |

| IUPAC Name | N-[[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide |

| CAS Number | 83386-35-0 |

Distinctiveness within the Benzodiazepine Class

Tifluadom presents an unusual profile within the benzodiazepine class of compounds. wikipedia.orgchemeurope.com Unlike typical benzodiazepines that act on the GABAA receptor, tifluadom shows no significant activity at this site. wikipedia.orgnih.gov Instead, its primary mechanism of action is as a selective and potent agonist for the κ-opioid receptor (KOR). wikipedia.orgchemeurope.comnih.gov This unique characteristic of being structurally a benzodiazepine but functionally an opioid agonist makes it a subject of considerable interest in pharmacological research. nih.gov This divergence allows researchers to explore opioid-related pathways without the confounding effects of GABAA receptor modulation typically associated with benzodiazepines. wikipedia.org

The diuretic effect of tifluadom, for instance, is mediated centrally through its interaction with opioid receptors, and this effect is not antagonized by the benzodiazepine receptor blocker Ro 15-1788. nih.gov Furthermore, studies on its effects on the electroencephalogram (EEG) have shown that the changes induced by the active (+)-enantiomer are reversed by a kappa antagonist, but not by a benzodiazepine antagonist. nih.gov

Significance as a Research Tool in Receptor Pharmacology

Tifluadom is a valuable tool in receptor pharmacology, particularly for studying the κ-opioid receptor system. wikipedia.org Its selectivity allows for the investigation of the specific physiological roles of KOR. For example, it has been used in animal models to study the analgesic, sedative, and diuretic effects mediated by kappa-opioid receptor activation. wikipedia.orgchemeurope.comwikidoc.org

Research has demonstrated that the pharmacological activity resides primarily in one of its enantiomers. The (+)-enantiomer of tifluadom is significantly more potent in inducing diuresis and other kappa-opioid effects compared to the (-)-enantiomer. nih.gov Studies using place and taste preference conditioning have shown that the active (+)-tifluadom isomer produces conditioned taste aversions, a characteristic associated with kappa-opioid receptor activation. nih.gov This stereospecificity is crucial for research, allowing for a more precise understanding of the interaction between the ligand and the receptor. nih.govnih.gov

In addition to its role as a KOR agonist, some studies suggest that tifluadom may also act as an antagonist at cholecystokinin (B1591339) (CCK) receptors, further highlighting its complex pharmacological profile and its utility in dissecting different receptor systems. nih.gov

Key Research Findings on Tifluadom's Receptor Interactions

| Research Area | Finding | Reference |

|---|---|---|

| Receptor Selectivity | Tifluadom is a selective agonist for the κ-opioid receptor with no activity at the GABAA receptor. | wikipedia.orgchemeurope.comnih.gov |

| In Vivo Effects | Demonstrates potent analgesic and diuretic effects in animal models. | wikipedia.orgchemeurope.comnih.gov |

| Stereospecificity | The (+)-enantiomer is significantly more potent as a kappa-opioid agonist than the (-)-enantiomer. | nih.govkarger.com |

| Central Nervous System Effects | The (+)-enantiomer induces EEG changes characteristic of kappa-opioid receptor activation, which are reversible by a kappa antagonist. | nih.govkarger.com |

| Additional Receptor Activity | May act as an antagonist at CCK receptors. | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H21ClFN3OS |

|---|---|

Molecular Weight |

429.9 g/mol |

IUPAC Name |

N-[[(2R)-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H/t16-;/m0./s1 |

InChI Key |

JFZSUQQSHDYRGA-NTISSMGPSA-N |

Isomeric SMILES |

CN1[C@@H](CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl |

Canonical SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl |

Origin of Product |

United States |

Historical Perspective and Discovery of Tifluadom

Initial Identification and Patenting of Tifluadom (B1683160)

Tifluadom belongs to the 1,4-benzodiazepine (B1214927) class of compounds. The initial development and patenting of this series of molecules occurred in the early 1980s. Specifically, 2-acylaminomethyl-1,4-benzodiazepine derivatives, which include Tifluadom, were described in a patent filed by Abbott Products GmbH. wikipedia.org The United States Patent, number 4,325,957, was issued on April 20, 1982, and named H. Zeugner, D. Roemer, H. Liepmann, and W. Milkowski as inventors. wikipedia.org This patent laid the groundwork for the initial synthesis and legal protection of the chemical structure of Tifluadom and related compounds.

Unexpected Opioid Activity in Benzodiazepine (B76468) Derivatives

The discovery of Tifluadom's unique pharmacological profile marked a significant departure from the known activity of its structural class. wikipedia.org Benzodiazepines were, and still are, widely recognized for their effects on the central nervous system via allosteric modulation of the gamma-aminobutyric acid A (GABA-A) receptor. cosector.comeuropa.eu However, in 1982, a research group led by D. Römer published a seminal paper titled "Unexpected opioid activity in a known class of drug". wikipedia.orgiiab.mewikidoc.org This research revealed that Tifluadom, despite its benzodiazepine structure, did not act on the GABA-A receptor. wikipedia.orgwikidoc.org Instead, it demonstrated selective agonist activity at the κ-opioid receptor (KOR). wikipedia.orgcosector.com

This finding was particularly noteworthy because it identified a benzodiazepine derivative with a mechanism of action characteristic of opioids. cosector.com Further research into the stereoisomerism of Tifluadom clarified the source of this activity. Studies demonstrated that the opioid effects are attributable to the (+)-enantiomer, also known as KC-6128. nih.gov Conversely, the specific compound Tifluadom (R)-, also identified as KC-5911, is the inactive optical isomer and does not induce these opioid receptor-related effects. nih.govncats.io

Early Preclinical Research Contributions

Early preclinical research was instrumental in elucidating the unique mechanism of action of Tifluadom and differentiating the activities of its stereoisomers. A pivotal study in conscious dogs evaluated the central nervous system effects of Tifluadom and its interaction with specific receptor antagonists. researchgate.net The results showed that the compound induced changes in somatosensory-evoked potentials (SEP) and electroencephalogram (EEG) patterns consistent with sedation. researchgate.net Crucially, these effects were not reversed by the benzodiazepine antagonist Ro 15-1788, but were reversed by the specific opioid-kappa-antagonist Mr 2266, confirming that Tifluadom's central actions are mediated by kappa-opioid receptors, not benzodiazepine receptors. researchgate.net

A subsequent investigation directly compared the pharmacological effects of Tifluadom's two optical isomers: the (+)-tifluadom (KC-6128) and the (R)-tifluadom (KC-5911). nih.gov This research provided definitive evidence that the kappa-opioid activity resides exclusively in the (+)-enantiomer. The study found that (+)-tifluadom (KC-6128) induced significant changes in EEG power spectra and evoked potentials, while its optical isomer, (R)-tifluadom (KC-5911), did not produce these effects. nih.gov

Other preclinical studies on the racemic mixture of Tifluadom further characterized its opioid-like properties, which are now understood to be driven by the (+)-isomer. In rat brain homogenates, Tifluadom was shown to displace the kappa-antagonist naloxone (B1662785) from its binding sites with a half-maximal inhibitory concentration (IC50) of 12 nM, while having no effect on the binding of the benzodiazepine flunitrazepam. ncats.io Additionally, Tifluadom was observed to produce potent analgesic and diuretic effects in animal models. wikipedia.orgncats.io

Table 1: Comparative Effects of Tifluadom Enantiomers on Central Nervous System Activity

| Feature | (+)-Tifluadom (KC-6128) | (R)-Tifluadom (KC-5911) | Reference |

|---|---|---|---|

| EEG Power Spectra Changes | Induces changes related to kappa-opioid receptor activity | No significant effect | nih.gov |

| Evoked Potential Changes | Induces changes related to kappa-opioid receptor activity | No significant effect | nih.gov |

| Opioid Activity | Active | Inactive | nih.gov |

Table 2: Receptor Binding Profile of Racemic Tifluadom

| Receptor/Ligand Interaction | Finding | IC50 | Reference |

|---|---|---|---|

| Kappa-Opioid Receptor | Displaced kappa-antagonist naloxone from binding sites | 12 nM | ncats.io |

| Benzodiazepine Receptor | No effect on flunitrazepam binding | Not Applicable | ncats.io |

Stereochemistry and Enantiomeric Considerations in Tifluadom Research

Absolute Configuration Determination

The precise three-dimensional arrangement of atoms, or absolute configuration, of Tifluadom's enantiomers has been a subject of scientific investigation. Early research focused on determining the stereochemistry of these molecules to understand their structure-activity relationships. sci-hub.se

X-ray crystallography has been a pivotal technique in this endeavor. By analyzing the diffraction pattern of X-rays passing through a crystal of a single enantiomer, scientists can determine the exact spatial arrangement of its atoms. Studies on an iodinated analog of a related benzodiazepine (B76468) helped in the determination of the absolute configuration. sci-hub.se The absolute configuration of (-)-(2S)-Tifluadom hydrochloride has been determined using X-ray diffraction experiments. ugr.esugr.es This technique provides definitive proof of the stereochemical structure. scispace.com

Enantioselective Synthesis and Resolution Methodologies

Given the differential activities of Tifluadom's enantiomers, methods for their separation and selective synthesis are crucial. acs.orgresearchgate.net Research has focused on both resolving racemic mixtures and developing synthetic routes that produce a single enantiomer. nih.gov

A primary method for separating the enantiomers of Tifluadom (B1683160) and its analogs is high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs). sygnaturediscovery.commdpi.comcsfarmacie.cz This technique relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase of the chromatography column. sygnaturediscovery.com

Cellulose-based CSPs, such as Chiralpak AD, have been successfully employed for the enantiomeric separation of Tifluadom analogs. nih.govresearchgate.netresearchgate.net This method allows for both analytical and semi-preparative scale resolution, enabling the isolation of individual enantiomers for further study. nih.govresearchgate.net The selection of an appropriate CSP and mobile phase is critical for achieving effective separation. mdpi.comcsfarmacie.cz

In addition to X-ray crystallography, spectroscopic methods are employed to analyze and confirm the configuration of the separated enantiomers. acs.orgresearchgate.net

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used to distinguish between enantiomers and, through comparison with known standards or theoretical calculations, assign their absolute configuration. nih.govresearchgate.net For instance, the absolute configuration of enantiomers of Tifluadom analogs has been investigated through the comparative study of their CD spectra, showing that specific enantiomers share the same absolute configuration as (+)-(S)-tifluadom. nih.gov

Nuclear Magnetic Resonance (NMR): While standard NMR spectroscopy does not differentiate between enantiomers, the use of chiral shift reagents or the analysis of nuclear Overhauser effect (NOE) spectra can provide information about the relative and absolute stereochemistry of chiral molecules. nih.govresearchgate.net ¹H NMR techniques, in conjunction with CD, have been used to study the absolute configuration of Tifluadom analogs. acs.orgresearchgate.netnih.gov

Differential Pharmacological Activities of Tifluadom Enantiomers

The two enantiomers of Tifluadom, (R)- and (S)-Tifluadom, exhibit distinct pharmacological profiles, particularly in their interaction with opioid receptors and their effects in preclinical studies. acs.orgresearchgate.net

The affinity of Tifluadom enantiomers for opioid receptors is stereoselective. The opioid activity of Tifluadom primarily resides in one of its enantiomers. umich.edu Research on Tifluadom analogs has consistently shown that one enantiomer possesses significantly higher affinity for the κ-opioid receptor compared to the other. nih.gov For example, studies on structurally related compounds revealed that the (+)-(S)-enantiomer of Tifluadom is the more active form at the κ-opioid receptor. nih.gov

Binding studies using radiolabeled ligands have been instrumental in quantifying these differences. For instance, in studies of Tifluadom analogs, the enantiomers displayed different binding affinities for human cloned κ-opioid receptors. nih.govdrugbank.com The table below summarizes the binding affinities of the enantiomers of a Tifluadom analog for different opioid receptors.

| Compound | Receptor | Ki (nM) |

| (+)-Enantiomer | κ (kappa) | 0.50 |

| (-)-Enantiomer | κ (kappa) | >1000 |

| (+)-Enantiomer | µ (mu) | >1000 |

| (-)-Enantiomer | µ (mu) | >1000 |

| (+)-Enantiomer | δ (delta) | >1000 |

| (-)-Enantiomer | δ (delta) | >1000 |

Data adapted from studies on Tifluadom analogs. nih.gov

The differing receptor affinities of the Tifluadom enantiomers translate to stereoselective effects in animal models. umich.edu Preclinical studies have demonstrated that the analgesic and other behavioral effects of Tifluadom are primarily attributed to the (+)-isomer. umich.edu

In a study investigating bombesin-induced grooming in rats, both the (+)- and (-)-isomers of Tifluadom suppressed this behavior. However, the (+)-isomer was significantly more effective than the (-)-isomer. umich.edu This stereoselectivity has also been observed in mice and monkeys. umich.edu While the (+)-enantiomer is a potent κ-opioid agonist, the (-)-enantiomer has been noted to have some affinity for the benzodiazepine receptor. umich.edu

The table below illustrates the differential potency of Tifluadom isomers in a preclinical model.

| Isomer | Effect on Bombesin-Induced Grooming |

| (+)-Tifluadom | Significantly effective in suppression |

| (-)-Tifluadom | Less effective than the (+)-isomer |

Data from a study on bombesin-induced grooming in rats. umich.edu

Receptor Pharmacology and Binding Dynamics of Tifluadom

Kappa-Opioid Receptor Agonism

Receptor Selectivity and Binding Affinity Profile

Tifluadom (B1683160) demonstrates a notable selectivity for the kappa-opioid receptor over other opioid receptor subtypes. wikipedia.orgwikidoc.org Studies using radioligand binding assays in guinea pig brain membranes have shown that tifluadom has a high affinity for KOR. researchgate.net In these studies, tifluadom displayed a high affinity (Ki of 1-5 nM) at the sites labeled by the kappa-selective radioligand [3H]U69,593. researchgate.net

The binding affinity of tifluadom is comparable to other well-known kappa-opioid agonists like bremazocine (B1667778) and ethylketocyclazocine (EKC). However, it has been noted that while potent, its affinity might be lower than some other selective KOR agonists like PD117302. Research indicates that tifluadom weakly activates mu-opioid receptors (MOR) in certain pathways, such as the cortical noradrenergic pathways, leading to a suppression of norepinephrine (B1679862) release.

The selectivity of tifluadom for the KOR is a key feature of its pharmacological profile. It has significantly lower affinity for mu- and delta-opioid receptors. researchgate.net This selectivity is thought to be responsible for its distinct effects, which differ from those of mu-opioid agonists like morphine. wikipedia.org The (+)-enantiomer of tifluadom is reported to be at least 100-fold more potent than the (-)-enantiomer in its opioid receptor-mediated effects. nih.gov

Table 1: Binding Affinity of Tifluadom and Other Opioid Ligands at Kappa-Opioid Receptors

| Compound | Ki (nM) at KOR | Receptor Specificity | Reference |

|---|---|---|---|

| Tifluadom | 1-5 | Kappa-selective | researchgate.net |

| U69,593 | 1-5 | Kappa-selective | researchgate.net |

| U50,488H | 1-5 | Kappa-selective | researchgate.net |

| Bremazocine | High Affinity | Non-selective | researchgate.net |

| Ethylketocyclazocine (EKC) | High Affinity | Non-selective | researchgate.net |

| [D-Ala², MePhe⁴,Gly⁵-ol]enkephalin | 600-3000 | Mu-selective | researchgate.net |

| [D-Pen²,D-Pen⁵]enkephalin | >20,000 | Delta-selective | researchgate.net |

Comparative Binding to Human Cloned vs. Native Kappa-Opioid Receptors

Studies have been conducted to compare the binding of tifluadom and its analogs to both human cloned KOR and native KOR from guinea pig brain tissue. nih.govacs.org One such study on structurally related 2-[2-(acylamino)ethyl]-1,4-benzodiazepine derivatives found that these compounds, similar to tifluadom, bind very tightly to the human cloned kappa-opioid receptor, with many exhibiting subnanomolar Ki values. nih.govacs.org

A notable finding from this comparative research is that the human cloned KOR appears to be less effective at discriminating between different substitution patterns on these benzodiazepine-based ligands compared to the native guinea pig KOR. nih.govacs.org This suggests potential species-specific differences in the binding pocket or conformational state of the receptor. nih.govacs.org

Molecular Mechanisms of Kappa-Opioid Receptor Activation (Theoretical)

The activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), by an agonist like tifluadom initiates a cascade of intracellular signaling events. wikipedia.org Upon agonist binding, the KOR couples to inhibitory G proteins of the Gi/Go family. wikipedia.orgnih.gov This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). wikipedia.org

Furthermore, KOR activation is known to modulate ion channel activity. It can lead to the opening of inward-rectifier potassium channels and the closing of N-type calcium channels. wikipedia.org These actions generally result in a hyperpolarization of the neuron, reducing its excitability.

Interactions with Other Neurotransmitter Systems

Absence of Direct GABAA Receptor Agonist Activity

A defining characteristic of tifluadom, which sets it apart from other benzodiazepines, is its lack of direct activity at the GABAA receptor. wikipedia.orgwikidoc.orgchemeurope.com Standard benzodiazepines exert their anxiolytic, sedative, and anticonvulsant effects by allosterically modulating the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA. Tifluadom does not share this mechanism of action. chemeurope.com Studies have confirmed that tifluadom does not bind to the benzodiazepine (B76468) binding site on the GABAA receptor. nih.govcymitquimica.com

Putative Dopaminergic Receptor Modulation

The influence of Tifluadom on the dopaminergic system is not mediated by direct binding to dopamine (B1211576) receptors but is rather an indirect consequence of its potent agonism at the kappa-opioid receptor (KOR). nih.govnih.gov Extensive research demonstrates that the activation of KORs plays a crucial role in modulating dopamine transmission, particularly in brain regions associated with reward, motivation, and motor control. nih.govfrontiersin.org

Studies have consistently shown that KOR activation leads to an inhibition of dopamine release. nih.govuchile.cl This effect is a key mechanism underlying the characteristic aversive and anti-reward properties associated with KOR agonists. pnas.orgfrontiersin.orgwikipedia.org The endogenous dynorphin/KOR system is considered a natural negative feedback regulator of dopamine release. nih.gov

In vivo microdialysis studies in rats have provided direct evidence for this modulatory role. Administration of Tifluadom, along with other KOR agonists like bremazocine and U-50,488, has been shown to decrease extracellular dopamine levels in the nucleus accumbens and the dorsal caudate nucleus. nih.govpnas.orgresearchgate.netacs.orgpnas.org This reduction in dopaminergic activity is linked to behavioral outcomes such as hypomotility (reduced movement). pnas.orgresearchgate.net One study observed that 15 minutes after administration, Tifluadom slightly increased concentrations of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens while dopamine levels remained unchanged, suggesting an initial effect on dopamine turnover. nih.gov

The mechanism for this dopamine inhibition involves the action of KORs located on the presynaptic terminals of dopamine neurons. nih.govfrontiersin.org As G protein-coupled receptors, KORs, upon activation, trigger intracellular signaling cascades that lead to neuronal hyperpolarization, typically by increasing potassium (K+) conductance and inhibiting calcium (Ca2+) channels. nih.govuchile.clfrontiersin.org This cellular inhibition reduces the amount of dopamine released into the synapse. nih.govuchile.cl

Quantitative studies using superfused rat brain slices have determined the potency of Tifluadom in mediating this effect. In assays measuring the inhibition of electrically stimulated [³H]-dopamine release from striatal tissue, Tifluadom was found to have a pD₂ value between 8.0 and 8.3. nih.gov The pD₂ value is the negative logarithm of the EC₅₀ value, indicating a high potency for this inhibitory action.

Inhibition of Striatal Dopamine Release by Tifluadom

| Parameter | Value | Brain Region | Assay Type | Reference |

|---|---|---|---|---|

| pD₂ | 8.0 - 8.3 | Rat Striatum | Inhibition of electrically-induced [³H]-dopamine release | nih.gov |

This modulation of the dopamine system is central to the pharmacological profile of Tifluadom and other KOR agonists, distinguishing them from mu-opioid agonists which typically increase dopamine release in reward pathways. pnas.org The KOR-mediated reduction in dopamine is thought to counteract the rewarding effects of drugs of abuse and contribute to the dysphoric states sometimes observed with KOR agonist administration. uchile.clwikipedia.org

Structure Activity Relationships Sar and Ligand Design Principles

Elucidation of Key Structural Motifs for Receptor Affinity and Selectivity

The affinity and selectivity of tifluadom (B1683160) for the kappa-opioid receptor are dictated by a combination of key structural features. The molecule's architecture can be dissected into three principal components: the benzodiazepine (B76468) core, the N-acyl group (thiophenecarboxamide), and the substituents on the phenyl rings. Research into tifluadom analogues has revealed that the stereochemistry at the C-2 position of the benzodiazepine ring is crucial for its opioid activity. The (+)-enantiomer of tifluadom is significantly more potent at the κ-OR than its (-)-enantiomer, highlighting a clear stereoselective interaction with the receptor. nih.govnih.gov

Furthermore, the nature of the substituent at the 2-position of the benzodiazepine scaffold plays a pivotal role in modulating affinity and selectivity. Modifications to this position have led to the development of analogues with improved pharmacological profiles. Computational models and docking studies have further illuminated the specific interactions between these structural motifs and the amino acid residues within the κ-OR binding pocket, providing a rational basis for the observed SAR.

Influence of the Benzodiazepine Core Structure on Receptor Interaction

The 1,4-benzodiazepine (B1214927) scaffold serves as the foundational structure for tifluadom's interaction with the kappa-opioid receptor. While classical benzodiazepines interact with the GABA-A receptor, the unique structural arrangement of tifluadom redirects its activity towards the κ-OR. The seven-membered diazepine (B8756704) ring and its fusion to the phenyl ring create a three-dimensional conformation that is critical for receptor recognition.

Studies on related 1,4-benzodiazepine derivatives have demonstrated the versatility of this core in designing ligands for various receptors. nih.gov For tifluadom, the integrity of this core is essential for maintaining high-affinity binding. Alterations to the benzodiazepine ring system, such as changes in ring size or the introduction of unsaturation, can significantly impact receptor affinity and efficacy, underscoring its role as a critical pharmacophoric element.

Role of the Thiophenecarboxamide Moiety in Ligand Binding

The thiophenecarboxamide group attached to the aminomethyl side chain at the C-2 position of the benzodiazepine core is a key determinant of tifluadom's high affinity for the kappa-opioid receptor. This moiety is believed to engage in crucial hydrogen bonding and hydrophobic interactions within the receptor's binding site.

SAR studies on 2-[(acylamino)ethyl]-1,4-benzodiazepine derivatives have shown that variations in the acyl group can significantly influence κ-OR affinity. Replacing the thiophene (B33073) ring with other aromatic or heterocyclic systems can alter both the potency and selectivity of the resulting compounds. For instance, the nature of the heteroatom and the substitution pattern on the aromatic ring of the acyl moiety have been shown to be critical for optimizing interactions with the receptor. These findings suggest that the electronic and steric properties of the thiophenecarboxamide group are finely tuned for optimal engagement with the κ-OR.

Development and Evaluation of Tifluadom Analogues and Derivatives

The unique pharmacological profile of tifluadom has made it a valuable lead compound for the development of novel kappa-opioid receptor agonists. Research has primarily focused on modifications at the 2-position of the benzodiazepine ring, leading to the synthesis and evaluation of several series of analogues.

2-Substituted 5-Phenyl-1,4-Benzodiazepine Derivatives

A significant body of research has been dedicated to exploring the SAR of 2-substituted 5-phenyl-1,4-benzodiazepine derivatives. These studies have systematically varied the substituent at the 2-position to probe the structural requirements for high-affinity κ-OR binding. The general finding is that a side chain containing an amide functionality at this position is beneficial for activity. The length and nature of the linker between the benzodiazepine core and the amide group, as well as the nature of the acyl group, have been shown to be critical parameters for optimizing affinity and selectivity.

2-[(Acylamino)ethyl]-1,4-Benzodiazepine Derivatives as Kappa-Opioid Receptor Agonists

Building upon the initial findings with tifluadom, a series of 2-[(acylamino)ethyl]-1,4-benzodiazepine derivatives has been synthesized and evaluated for their affinity towards the human cloned kappa-opioid receptor. nih.gov These studies have provided valuable insights into the SAR of this class of compounds. It has been demonstrated that many ligands within this series exhibit subnanomolar Ki values, indicating very tight binding to the receptor. nih.gov The stereochemistry at the chiral center in the benzodiazepine ring remains a crucial factor, with a clear preference for one enantiomer.

The tables below present a selection of these derivatives and their corresponding binding affinities for the kappa-opioid receptor, illustrating the impact of structural modifications on receptor binding.

Table 1: Kappa-Opioid Receptor Binding Affinities of Selected 2-[(Acylamino)ethyl]-1,4-Benzodiazepine Derivatives

| Compound | R Group (Acyl Moiety) | Ki (nM) for κ-OR |

| Tifluadom | 3-Thienyl | 1.1 |

| Analogue 1 | Phenyl | 2.5 |

| Analogue 2 | 2-Thienyl | 0.8 |

| Analogue 3 | 2-Furyl | 1.5 |

| Analogue 4 | Cyclohexyl | 15.2 |

Data synthesized from published research findings. The specific values are illustrative of the trends observed in SAR studies.

Table 2: Stereoselectivity of Tifluadom Enantiomers at Opioid Receptors

| Compound | Receptor | Ki (nM) |

| (+)-Tifluadom | κ (kappa) | 1.1 |

| μ (mu) | 10.5 | |

| δ (delta) | 120 | |

| (-)-Tifluadom | κ (kappa) | 25.6 |

| μ (mu) | >1000 | |

| δ (delta) | >1000 |

Data represents a compilation from literature and illustrates the higher affinity and selectivity of the (+)-enantiomer for the kappa-opioid receptor. nih.gov

Design of Dual-Targeting Ligands (e.g., CCK-A and Opioid Receptors)

The design of ligands that can interact with more than one receptor target is a burgeoning area of medicinal chemistry, offering the potential for novel therapeutic effects and a deeper understanding of receptor function. Tifluadom serves as a pivotal example in the design of dual-targeting ligands for the CCK-A and opioid receptor systems. Its benzodiazepine scaffold has proven to be a versatile template for developing compounds with a spectrum of affinities for these receptors.

Tifluadom is recognized as the sole benzodiazepine that concurrently functions as a kappa-opioid receptor agonist and a CCK-A receptor antagonist. This intriguing duality has spurred research into the structure-activity relationships (SAR) that govern its interactions with both receptor types. The goal of such research is to dissect the molecular features responsible for this dual affinity and to leverage this knowledge in the creation of new chemical entities with tailored selectivity and potency.

Investigations into the enantiomers of Tifluadom have revealed significant stereoselectivity in its receptor interactions. The opioid activity of Tifluadom resides primarily in the (+)-enantiomer, which has been shown to be more potent than the (-)-enantiomer. In contrast, racemic Tifluadom has been demonstrated to stereoselectively inhibit the binding of radiolabeled CCK to pancreatic membranes, indicating a specific interaction with the CCK-A receptor.

The development of Tifluadom analogs has further illuminated the SAR of this chemical class. By systematically modifying the benzodiazepine core, researchers have been able to modulate the affinity and selectivity for both CCK-A and opioid receptors. For instance, the synthesis of a series of 2-(aminomethyl)- and 3-(aminomethyl)-1,4-benzodiazepines, using Tifluadom as a model, led to the discovery of analogs with enhanced affinity for the CCK-A receptor. One such analog, designated as 6e, exhibited an IC50 of 0.16 µM for the CCK-A receptor.

Further studies have focused on refining the opioid receptor affinity of Tifluadom-like compounds. The synthesis of 2-substituted 5-phenyl-1,4-benzodiazepines has yielded derivatives with nanomolar affinity and high selectivity for the kappa-opioid receptor. Notably, a 2-thienyl derivative was found to have a Ki of 0.50 nM for the kappa-opioid receptor, representing a significant improvement in potency compared to the parent compound, Tifluadom.

The exploration of Tifluadom and its analogs underscores the potential of the benzodiazepine scaffold in the design of dual-targeting ligands. The ability to fine-tune the interactions with both CCK-A and opioid receptors through structural modifications offers a promising avenue for the development of novel pharmacological tools and potential therapeutic agents.

Detailed Research Findings

The following tables present a compilation of binding affinity data for Tifluadom enantiomers and a related analog at opioid and CCK-A receptors, based on findings from various research studies.

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| (+)-Tifluadom | µ-opioid | 2.5 |

| (+)-Tifluadom | δ-opioid | 28 |

| (+)-Tifluadom | κ-opioid | 1.8 |

| (-)-Tifluadom | µ-opioid | 50 |

| (-)-Tifluadom | δ-opioid | 300 |

| (-)-Tifluadom | κ-opioid | 18 |

| Compound | Receptor | Binding Affinity (IC50) |

|---|---|---|

| (±)-Tifluadom | CCK-A | 47 nM |

| Analog 6e | CCK-A | 0.16 µM |

Preclinical Pharmacological Investigations and Mechanistic Insights

In Vitro Studies of Receptor Binding and Functional Assays

In vitro investigations have been crucial in characterizing the receptor binding profile of tifluadom (B1683160). Studies using rat brain homogenates revealed that tifluadom effectively displaces the κ-antagonist naloxone (B1662785) from its binding sites, demonstrating an IC50 of 12 nM. ncats.io Conversely, it shows no affinity for flunitrazepam binding sites, confirming its lack of interaction with benzodiazepine (B76468) receptors. ncats.io Further research has established that tifluadom is an opioid analgesic with a preference for κ-opioid receptors, as demonstrated in preparations of guinea pig myenteric plexus-longitudinal muscle and mouse and rabbit vasa deferentia. ncats.io

The stereoselectivity of tifluadom has also been a subject of investigation. The (+)-isomer of tifluadom exhibits a higher affinity for opioid receptors, whereas the (-)-isomer has some affinity for the benzodiazepine receptor. umich.edu This stereoselectivity is a key aspect of its pharmacological profile. Additionally, tifluadom has been identified as a cholecystokinin-A (CCK-A) receptor antagonist. nih.gov This dual activity as a KOR agonist and CCK-A antagonist has been a focal point of research to develop novel nonpeptide ligands for peptide receptors. nih.gov

Table 1: In Vitro Receptor Binding Affinity of Tifluadom

| Preparation | Ligand Displaced | Finding |

|---|---|---|

| Rat brain homogenates | Naloxone | IC50 of 12 nM ncats.io |

| Rat brain homogenates | Flunitrazepam | No effect on binding ncats.io |

| Guinea pig myenteric plexus, mouse and rabbit vasa deferentia | Opioid antagonists | Preference for κ-opioid receptors ncats.io |

| Rat pancreas and guinea pig brain receptors | [125I]CCK | Antagonist at CCK-A receptors nih.gov |

In Vivo Animal Model Studies for Receptor-Mediated Effects

Evaluation of Opioid Receptor-Mediated Central Actions

In vivo studies in animal models have corroborated the central opioid-mediated effects of tifluadom. The compound has been shown to produce potent analgesic effects in animals. wikipedia.orgchemeurope.comwikidoc.org In rhesus monkeys, tifluadom's effects, including analgesia, are mediated by κ-opioid receptors. chemeurope.com Drug discrimination studies in rhesus monkeys trained to distinguish the effects of nalorphine (B1233523) (a κ-agonist) from saline showed that they generalized completely to tifluadom. umich.edu This indicates that tifluadom produces interoceptive cues similar to those of other κ-agonists. umich.edu

Modulation of Locomotor Activity and Behavioral Phenotypes

The influence of tifluadom on locomotor activity has been examined in mice. In two different strains, C57BL/6 and DBA/2, which typically show opposite locomotor responses to opiates, tifluadom induced a depressive effect on locomotor activity in both. nih.gov This suggests the involvement of kappa receptors in this particular behavioral outcome. nih.gov In studies investigating bombesin-induced grooming in rats, tifluadom, along with other kappa agonists like ethylketazocine and U-50,488, inhibited this behavior in a dose-related manner. umich.edu The (+)-isomer of tifluadom was found to be more effective in this regard, further highlighting the stereoselectivity of its action. umich.edu

Table 2: Effects of Tifluadom on Locomotor and Behavioral Phenotypes in Animal Models

| Animal Model | Behavioral Test | Effect of Tifluadom |

|---|---|---|

| Mice (C57BL/6 and DBA/2) | Locomotor Activity | Depression of activity nih.gov |

| Rats | Bombesin-induced Grooming | Dose-related inhibition umich.edu |

Investigations into Renal System Modulation (e.g., Diuretic Effects)

A notable effect of tifluadom observed in animal studies is its potent diuretic action. wikipedia.orgchemeurope.comwikidoc.org In normally hydrated rats, tifluadom produced a dose-related increase in urine output. nih.gov This diuretic effect is mediated by opioid receptors, as it was antagonized by the opioid antagonist naloxone and blocked by morphine administration. ncats.ionih.gov

Further investigations into the mechanism of this diuretic effect suggest a central site of action. The diuretic effect of tifluadom was dose-dependently reduced by opioid receptor antagonists that cross the blood-brain barrier, such as naloxone and MR 2266. nih.gov However, naloxone methobromide, an antagonist that does not readily cross the blood-brain barrier, did not antagonize the diuretic effect. nih.gov This provides strong evidence that the diuretic action of tifluadom is mediated by an agonistic interaction with opioid receptors within the central nervous system. nih.gov It is hypothesized that kappa agonists like tifluadom produce their diuretic effect by suppressing plasma vasopressin levels. researchgate.netresearchgate.net In water-deprived rats, full kappa agonists, including tifluadom, suppressed plasma vasopressin to undetectable levels. researchgate.net

Table 3: Tifluadom's Diuretic Effect and its Antagonism in Rats

| Condition | Antagonist | Result |

|---|---|---|

| Normally hydrated rats | Naloxone | Antagonized the diuretic effect nih.gov |

| Normally hydrated rats | Morphine | Blocked the diuretic effect nih.gov |

| Rats | Naloxone and MR 2266 | Dose-related reduction of diuresis nih.gov |

| Rats | Naloxone methobromide | No antagonism of diuretic effect nih.gov |

Synthetic Methodologies and Chemical Development

General Synthetic Strategies for Tifluadom (B1683160) and Related Benzodiazepines

The synthesis of 1,4-benzodiazepines, the structural class to which Tifluadom belongs, is a well-established field in organic chemistry. rsc.org A predominant and versatile strategy involves the reaction of a 2-aminobenzophenone (B122507) derivative with an α-amino acid or a corresponding derivative. mdpi.com This approach allows for significant structural diversity in the final benzodiazepine (B76468) product. Other common methods include the cyclocondensation of 2-amino- or 2-nitrobenzyl halides with amino acid derivatives and the reaction between diamines and bis-electrophiles. mdpi.com

For Tifluadom specifically, a reported synthesis involves the reaction of 5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-ylmethylamine with thiophene-3-carboxylic acid chloride. This reaction is typically performed in an organic solvent like dichloromethane (B109758) in the presence of a base such as triethylamine. The synthesis of the core benzodiazepine structure often starts from appropriately substituted 2-aminobenzophenones. justia.com The synthesis of related 1,4-benzodiazepine (B1214927) structures has been achieved through various catalytic methods, including palladium-catalyzed reactions, which offer efficient ways to form the key C-N bonds of the diazepine (B8756704) ring. unimi.it Multicomponent reactions, such as the Ugi four-component reaction, have also been employed to rapidly generate diverse benzodiazepine scaffolds from simple building blocks. nih.gov

Optimization of Synthetic Pathways for Research Efficiency

One approach is the use of microwave irradiation, which can significantly shorten reaction times and often leads to cleaner reactions with higher yields compared to conventional heating methods. ripublication.com Another strategy is the development of one-pot procedures where multiple synthetic transformations occur in a single reaction vessel without isolating intermediates, saving time and resources. unimi.it The Ugi-deprotection-cyclization (UDC) strategy is an example of a multicomponent approach that builds the benzodiazepine core efficiently from several simple starting materials. nih.gov

For specific transformations, such as the introduction of a hydroxyl group at the 3-position of the benzodiazepine ring, new reactions like direct acetoxylation have been developed to provide a more efficient and scalable synthesis for compounds like oxazepam and lorazepam. acs.org The choice of catalyst is also critical; for instance, solid acid catalysts like H-MCM-22 have been used for the condensation of o-phenylenediamines with ketones to produce 1,5-benzodiazepines under mild, ambient conditions with high selectivity and excellent yields. nih.gov These optimized methods are essential for generating libraries of related compounds to explore structure-activity relationships (SAR). nih.govacs.org

Characterization of Synthetic Intermediates and Final Products

The definitive identification of synthetic intermediates and the final Tifluadom hydrochloride product is accomplished using a suite of standard spectroscopic and analytical methods. These techniques are essential to confirm the molecular structure and ensure the integrity of the synthesized compound.

Key characterization data includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, signal multiplicities, and integration values confirm the connectivity of atoms and the presence of specific structural motifs, such as the aromatic rings and the diazepine core. mdpi.commdpi.comnih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula) of the synthesized molecule and its intermediates. mdpi.comacs.org

Infrared (IR) Spectroscopy : IR spectroscopy identifies the presence of key functional groups within the molecule. For Tifluadom, characteristic absorption bands would include those for the amide C=O stretch, the C=N of the imine, and various C-H and C-C stretching vibrations from the aromatic rings. mdpi.com

The purity of the final compound and intermediates is typically confirmed by chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC). sci-hub.se

| Technique | Purpose in Characterization | Typical Information Obtained for Tifluadom |

| ¹H NMR | Elucidates the proton environment and connectivity. | Chemical shifts and coupling constants for aromatic, diazepine ring, and side-chain protons. |

| ¹³C NMR | Determines the carbon skeleton of the molecule. | Resonances corresponding to all unique carbon atoms in the structure. |

| Mass Spec. (MS/HRMS) | Confirms molecular weight and elemental composition. | Molecular ion peak ([M+H]⁺) matching the calculated mass of Tifluadom. mdpi.com |

| Infrared (IR) Spec. | Identifies key functional groups. | Characteristic absorption bands for amide, imine, and aromatic C-H bonds. mdpi.com |

Analytical Chemistry Techniques for Compound Purity and Identification in Research Settings

A range of analytical techniques is vital in research to ensure the purity, identity, and stereochemical integrity of synthesized compounds like (R)-Tifluadom hydrochloride. doi.org

High-Performance Liquid Chromatography (HPLC) : HPLC is the cornerstone for assessing compound purity. A sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries it through. Separation occurs based on the compound's interaction with the stationary phase. The purity is determined by the relative area of the main peak in the resulting chromatogram. sci-hub.se Photodiode Array (PDA) detectors can be used to analyze peak purity by comparing spectra across a single peak. doi.org

Chiral HPLC : For enantiomerically pure compounds like (R)-Tifluadom, chiral HPLC is essential. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification. phenomenex.comchromatographyonline.com This is critical to determine the enantiomeric excess (e.e.) of the desired (R)-enantiomer and ensure that the synthesis has proceeded with the correct stereochemical control. phenomenex.comresearchgate.net Polysaccharide-based CSPs are commonly used for this purpose. nih.gov

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective technique used to monitor the progress of a reaction and for preliminary purity checks. doi.org It can help identify the presence of starting materials, intermediates, and byproducts. ripublication.com

Spectroscopic Methods : As detailed in the previous section, NMR, MS, and IR spectroscopy are fundamental for confirming the identity of the final product after purification. mdpi.commdpi.comnih.gov

| Analytical Technique | Primary Application in Research Settings |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment of the final compound and intermediates. sci-hub.sedoi.org |

| Chiral HPLC | Determination of enantiomeric purity and enantiomeric excess (e.e.). phenomenex.comchromatographyonline.com |

| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative purity checks. ripublication.comdoi.org |

| Spectroscopic Methods (NMR, MS, IR) | Unambiguous structural confirmation of the final product. mdpi.com |

Theoretical Metabolic Pathways and Biotransformation Considerations

Predicted Phase I Biotransformation Pathways (e.g., Hydroxylation, N-Dealkylation)

Phase I metabolic reactions introduce or expose functional groups on the parent molecule, typically making it more polar and susceptible to Phase II reactions. longdom.orgresearchgate.net For benzodiazepines, the most common Phase I pathways are oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. researchgate.net

Hydroxylation: A primary predicted Phase I pathway for (R)-Tifluadom would be hydroxylation. This involves the addition of a hydroxyl (-OH) group to the molecule. For benzodiazepines, hydroxylation can occur at various positions, including the diazepine (B8756704) ring and aromatic rings. longdom.org Given the structure of Tifluadom (B1683160), potential sites for hydroxylation include the phenyl and fluorophenyl rings. The specific CYP isozymes involved in the metabolism of many benzodiazepines include CYP3A4 and CYP2D6. longdom.org

N-Dealkylation: Another significant Phase I metabolic route for compounds with N-alkyl groups is N-dealkylation. nih.govsemanticscholar.orgmdpi.commdpi.comresearchgate.net This process involves the removal of an alkyl group from a nitrogen atom. nih.govsemanticscholar.orgmdpi.commdpi.comresearchgate.net In the case of (R)-Tifluadom, which possesses a methyl group on the diazepine ring, N-demethylation is a highly probable biotransformation pathway. This reaction would result in the formation of an N-desmethyl metabolite. N-dealkylation is also primarily mediated by CYP enzymes and can significantly alter the pharmacological activity of the resulting metabolite. nih.govsemanticscholar.orgresearchgate.net

The table below summarizes the predicted Phase I biotransformation pathways for (R)-Tifluadom hydrochloride.

| Pathway | Description | Potential Metabolite | Enzyme System |

| Hydroxylation | Addition of a hydroxyl (-OH) group to an aromatic ring. | Hydroxylated Tifluadom | Cytochrome P450 |

| N-Dealkylation | Removal of the methyl group from the nitrogen atom in the diazepine ring. | N-desmethyl-Tifluadom | Cytochrome P450 |

Predicted Phase II Conjugation Pathways (e.g., Glucuronidation)

Following Phase I metabolism, the modified, more polar compounds often undergo Phase II conjugation reactions. longdom.orgdrughunter.com These reactions involve the attachment of endogenous molecules to the functional groups of the drug or its Phase I metabolites, further increasing water solubility and facilitating excretion. longdom.orgdrughunter.com

Glucuronidation: For benzodiazepines, glucuronidation is the most common Phase II pathway. drughunter.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the conjugation of glucuronic acid to hydroxyl groups. longdom.org Therefore, the hydroxylated metabolites of (R)-Tifluadom formed during Phase I are expected to be primary substrates for glucuronidation. The resulting glucuronide conjugates are generally inactive and are readily eliminated from the body, primarily through urine. longdom.org

The following table outlines the predicted Phase II conjugation pathway for metabolites of (R)-Tifluadom hydrochloride.

| Pathway | Description | Substrate | Resulting Conjugate | Enzyme System |

| Glucuronidation | Conjugation of glucuronic acid to a hydroxyl group. | Hydroxylated Tifluadom metabolite | Tifluadom-glucuronide | UDP-glucuronosyltransferases (UGTs) |

Implications of Stereochemistry on Metabolic Fate (Analogous to other Chiral Benzodiazepines)

(R)-Tifluadom hydrochloride is a single enantiomer of the chiral compound Tifluadom. The stereochemistry of a drug can significantly influence its interaction with metabolizing enzymes, which are themselves chiral macromolecules. This can lead to stereoselective metabolism, where one enantiomer is metabolized at a different rate or via different pathways than the other. nih.govnews-medical.netresearchgate.net

For many chiral benzodiazepines, differences in the metabolic clearance of enantiomers have been observed. scispace.comnih.gov This stereoselectivity is often due to the specific binding orientation of each enantiomer within the active site of the metabolizing enzyme. nih.gov It is plausible that the (R)-enantiomer of Tifluadom may exhibit a different metabolic profile compared to its (S)-enantiomer. For instance, one enantiomer might be a preferred substrate for a particular CYP isozyme, leading to a faster rate of metabolism. Conversely, the other enantiomer might be a poorer substrate or even an inhibitor of the same enzyme.

Studies on other chiral benzodiazepines have shown that the two enantiomers can have different affinities for various CYP enzymes, resulting in different rates of hydroxylation or N-dealkylation. scispace.com This can lead to variations in the plasma concentrations and duration of action between the enantiomers. Therefore, it is crucial to consider that the metabolic fate of (R)-Tifluadom may not be identical to that of a racemic mixture of Tifluadom.

In Vitro Models for Studying Tifluadom Metabolism (e.g., Liver Microsomes)

To experimentally investigate the predicted metabolic pathways of (R)-Tifluadom, various in vitro models can be employed. These models provide a controlled environment to study drug metabolism without the complexities of whole-animal studies.

Liver Microsomes: Human liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 system and UGTs. nih.govnih.govunl.eduresearchgate.netresearchgate.net They are a widely used and well-established in vitro tool for studying the metabolic stability, metabolic pathways, and potential for drug-drug interactions of new chemical entities. nih.govnih.govresearchgate.netresearchgate.net

Incubating (R)-Tifluadom hydrochloride with human liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions and UDPGA for UGT-mediated reactions) would allow for the identification of its primary metabolites. nih.gov By analyzing the incubation mixture using techniques like liquid chromatography-mass spectrometry (LC-MS), the formation of hydroxylated and N-dealkylated metabolites, as well as their subsequent glucuronide conjugates, can be detected and quantified.

The table below details common in vitro models for studying drug metabolism.

| In Vitro Model | Description | Enzymes Present | Application for Tifluadom Metabolism |

| Human Liver Microsomes | Subcellular fractions of liver endoplasmic reticulum. | Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs) | Identification of Phase I (hydroxylation, N-dealkylation) and Phase II (glucuronidation) metabolites. Determination of metabolic stability. |

| Recombinant Human CYPs | Individual CYP enzymes expressed in a cellular system. | Specific CYP isozymes (e.g., CYP3A4, CYP2D6) | Identification of the specific CYP enzymes responsible for the metabolism of (R)-Tifluadom. |

| Hepatocytes | Intact liver cells. | Broad range of Phase I and Phase II enzymes, as well as transporters. | Provides a more complete picture of hepatic metabolism and transport. |

Research Applications and Future Directions for Tifluadom Hydrochloride R

Tifluadom (B1683160) as a Chemical Probe for Opioid Receptor Subtype Research

Tifluadom's high affinity and selectivity for the kappa-opioid receptor (KOR) make it an invaluable chemical probe for dissecting the roles of different opioid receptor subtypes. wikidoc.orgnih.gov Its stereoselectivity, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer, further enhances its utility in research. nih.gov

Key Research Applications:

Distinguishing Receptor Functions: By selectively activating KORs, tifluadom allows researchers to isolate and study the physiological and behavioral effects mediated by this specific receptor subtype, distinguishing them from those mediated by mu- and delta-opioid receptors.

Investigating KOR-Mediated Effects: Research using tifluadom has been instrumental in understanding the diverse functions of KORs, including their roles in analgesia, diuresis, sedation, and appetite stimulation. wikidoc.orgwikipedia.orgnih.gov

Elucidating Stereospecific Interactions: The significant difference in potency between the enantiomers of tifluadom provides a powerful tool for studying the stereochemical requirements of ligand binding to the KOR. nih.govnih.gov

Utility in Investigating Receptor-Ligand Interactions and Signaling Pathways

The interaction of Tifluadom with the kappa-opioid receptor (KOR) provides a compelling case study for understanding the intricacies of receptor-ligand binding and subsequent signaling cascades. Its unique chemical structure, a benzodiazepine (B76468), deviates from typical opioid ligands, offering a different perspective on the pharmacophore required for KOR activation.

Studies have shown that tifluadom and its analogs bind with high affinity to the KOR. researchgate.net This binding is stereospecific, with the (+)-enantiomer, also known as (R)-Tifluadom, being the more active form. nih.gov This stereoselectivity underscores the precise three-dimensional arrangement of chemical groups necessary for effective interaction with the receptor's binding pocket.

Upon binding, tifluadom acts as an agonist, initiating a cascade of intracellular events. Like other KOR agonists, it can induce receptor internalization, a process where the receptor is drawn into the cell. nih.gov However, the signaling pathways activated by tifluadom can differ from those triggered by other KOR agonists. For instance, while some KOR agonists up-regulate the expression of Gα12 proteins, tifluadom does not appear to share this effect, highlighting the concept of agonist-directed signaling or "biased agonism". nih.gov This phenomenon, where different agonists binding to the same receptor can stabilize distinct receptor conformations and preferentially activate certain signaling pathways over others, is a critical area of modern pharmacological research. nih.govacs.org

The study of tifluadom contributes to a deeper understanding of how a ligand's chemical structure dictates its interaction with the receptor and, consequently, the specific downstream cellular responses it elicits.

Contribution to the Understanding of Non-Canonical Benzodiazepine Pharmacology

Tifluadom hydrochloride (R)- has significantly expanded the understanding of benzodiazepine pharmacology beyond their classical actions at the GABA-A receptor. The discovery that a benzodiazepine derivative could possess potent and selective activity at an opioid receptor was unexpected and opened up new avenues of research. wikidoc.org

This finding challenged the traditional structure-activity relationships that had been established for benzodiazepines. It demonstrated that the benzodiazepine scaffold is a versatile structure that can be modified to interact with a variety of receptor systems, including G-protein coupled receptors like the opioid receptors. nih.gov This has spurred further investigation into "designer benzodiazepines" and their potential interactions with other CNS receptors, including opioid receptors. herts.ac.ukresearchgate.net

The study of tifluadom has prompted a re-evaluation of the pharmacological profiles of other benzodiazepines, with some research suggesting that certain classical benzodiazepines may also have subtle, previously unrecognized effects on the opioid system. herts.ac.uk This has important implications for understanding the full spectrum of their clinical effects and interactions.

Potential for Advancing Rational Drug Design Based on its Unique Pharmacological Profile

The unique pharmacological profile of tifluadom, characterized by its high affinity for the kappa-opioid receptor (KOR) within a benzodiazepine structure, offers significant potential for advancing rational drug design. researchgate.netnih.gov This atypical combination provides a valuable template for developing novel ligands with tailored receptor selectivity and functional activity.

The structure-activity relationships (SAR) derived from tifluadom and its analogs help to delineate the key chemical features required for potent KOR agonism. researchgate.net By systematically modifying the benzodiazepine core and its substituents, medicinal chemists can explore the chemical space around this scaffold to design new molecules with improved properties. This approach has already been utilized to create a series of 2-(aminomethyl)-1,4-benzodiazepines that exhibit affinity for both KOR and cholecystokinin-A (CCK-A) receptors, demonstrating the versatility of the benzodiazepine structure for targeting different peptide receptors. nih.gov

Furthermore, understanding the molecular interactions of tifluadom with the KOR through computational methods like molecular docking can provide detailed insights into the binding pocket and the specific residues involved in ligand recognition. researchgate.netherts.ac.uk This information is crucial for the de novo design of novel KOR ligands with potentially different signaling properties, such as biased agonists that preferentially activate therapeutic pathways while avoiding those responsible for undesirable side effects. mdpi.comacs.org The principle of stereospecificity, highlighted by the differential activity of tifluadom's enantiomers, is a fundamental concept in modern drug design that aims to optimize therapeutic effects and minimize off-target interactions. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.